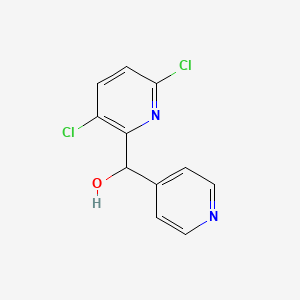










|
REACTION_CXSMILES
|
C([Li])(C)(C)C.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][N:8]=1.[N:14]1[CH:19]=[CH:18][C:17]([CH:20]=[O:21])=[CH:16][CH:15]=1.O>CCOCC.CO.C(Cl)Cl>[Cl:13][C:10]1[C:9]([CH:20]([C:17]2[CH:18]=[CH:19][N:14]=[CH:15][CH:16]=2)[OH:21])=[N:8][C:7]([Cl:6])=[CH:12][CH:11]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
4.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
1.02 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
methanol methylene chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Under stirring at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After stirring at −78° C. for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at −78° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was then concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The solid thus obtained
|
|
Type
|
WASH
|
|
Details
|
was washed with ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(O)C1=CC=NC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.21 mmol | |
| AMOUNT: MASS | 819 mg | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |